3,3-Diethyl-5-fluoroindolin-2-one
CAS No.:
VCID: VC20378765
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,3-Diethyl-5-fluoroindolin-2-one is a synthetic organic compound belonging to the indolin-2-one class. This group is characterized by a fused indole and carbonyl structure, which contributes to its unique physicochemical and biological properties. Specifically, the compound features:
The molecular formula of 3,3-Diethyl-5-fluoroindolin-2-one is , with a molecular weight of approximately 221.25 g/mol. The fluorine substitution enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. Synthesis PathwayThe synthesis of 3,3-Diethyl-5-fluoroindolin-2-one typically involves multi-step organic reactions. A general approach includes:
These steps require precise control over reaction conditions to ensure high yield and purity. Biological Activities and ApplicationsResearch suggests that compounds related to 3,3-Diethyl-5-fluoroindolin-2-one exhibit significant pharmacological potential due to their structural features:
Comparative Analysis with Related CompoundsTo understand the uniqueness of 3,3-Diethyl-5-fluoroindolin-2-one, it is useful to compare it with structurally similar compounds:
The specific combination of diethyl and fluorine substitutions in 3,3-Diethyl-5-fluoroindolin-2-one enhances its pharmacokinetic properties compared to these analogs. Research Findings and Future DirectionsStudies on related indolinone derivatives highlight their potential as:
Future research should focus on:
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Product Name | 3,3-Diethyl-5-fluoroindolin-2-one | ||||||||||||
Molecular Formula | C12H14FNO | ||||||||||||
Molecular Weight | 207.24 g/mol | ||||||||||||
IUPAC Name | 3,3-diethyl-5-fluoro-1H-indol-2-one | ||||||||||||
Standard InChI | InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) | ||||||||||||
Standard InChIKey | QOLBJFYMCSPUCX-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CCC1(C2=C(C=CC(=C2)F)NC1=O)CC | ||||||||||||
PubChem Compound | 45094841 | ||||||||||||
Last Modified | Aug 15 2024 |
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